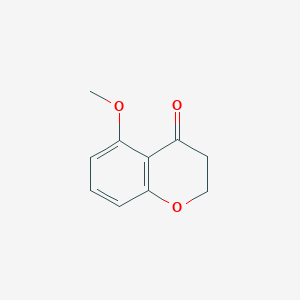

5-Methoxy-4-Chromanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGXDPNMNYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570669 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863309-86-8 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Chromanone Scaffold as a Privileged Structure

An In-Depth Technical Guide to 5-Methoxy-4-Chromanone for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, analytical characterization, synthesis, and potential biological significance. The narrative emphasizes the causal reasoning behind experimental design and analytical interpretation, reflecting a field-proven perspective on this promising scaffold.

The chroman-4-one framework is a recurring motif in a vast array of natural products and synthetic compounds that exhibit potent biological activities.[1][2] Structurally, it consists of a benzene ring fused to a dihydropyranone ring.[1] Unlike the related chromones, chromanones lack the C2-C3 double bond, a seemingly minor structural change that imparts significant differences in conformational flexibility and biological targeting.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The strategic placement of substituents, such as the methoxy group at the 5-position, can profoundly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its therapeutic potential.

Core Molecular Profile: this compound

Understanding the fundamental identity and properties of this compound is the first step in harnessing its potential.

Chemical Structure and Identifiers

The foundational structure provides the basis for all chemical and biological investigations. The methoxy group at the C-5 position is electronically significant, acting as an electron-donating group that influences the reactivity of the aromatic ring.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-2,3-dihydrochromen-4-one | [6] |

| Synonyms | 5-Methoxychroman-4-one | [6] |

| CAS Number | 863309-86-8 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol |[6] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties | Property | Value | Interpretation and Experimental Relevance | | :--- | :--- | :--- | | XLogP3 | 1.3 |[6] | Indicates moderate lipophilicity. The compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water. | | Topological Polar Surface Area (TPSA) | 35.53 Ų |[8] | Suggests good potential for oral bioavailability and cell membrane permeability, a key consideration in drug development. | | Hydrogen Bond Donors | 0 |[8] | The absence of donor groups (like -OH or -NH) means its interactions in solution will be dominated by dipole-dipole forces and van der Waals interactions. | | Hydrogen Bond Acceptors | 3 |[8] | The two oxygen atoms in the ring and the carbonyl oxygen can accept hydrogen bonds, influencing solubility in protic solvents. |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public repositories lack experimental spectra for this specific compound, a robust understanding of spectroscopic principles allows for the accurate prediction of its analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons and their connectivity.

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. The proton at C6, situated between two oxygen-bearing carbons, will likely be the most shielded. The protons at C7 and C8 will form a more complex splitting pattern, influenced by their ortho and meta couplings.

-

Aliphatic Region (δ 2.5-4.5 ppm): The two methylene groups (-CH₂-) at C2 and C3 will appear as distinct triplets, a characteristic pattern for the chromanone ring. The C2 protons, being adjacent to the ring oxygen, will be further downfield (δ ~4.4 ppm) than the C3 protons adjacent to the carbonyl group (δ ~2.8 ppm).

-

Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

-

Carbonyl Carbon (δ ~190-195 ppm): The ketone carbon (C4) will be the most downfield signal.

-

Aromatic Carbons (δ ~100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C5) and the other oxygen-linked carbon (C8a) will be the most downfield in this region.

-

Aliphatic Carbons (δ ~25-70 ppm): The C2 carbon will appear around δ 65-70 ppm, while the C3 carbon will be further upfield, around δ 35-40 ppm.

-

Methoxy Carbon (δ ~55-60 ppm): A single peak for the methoxy carbon is expected.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum of this compound would be dominated by two key absorptions:

-

C=O Stretch: A strong, sharp peak around 1680-1695 cm⁻¹ , characteristic of an aryl ketone. Conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-O Stretches: Two distinct C-O stretching bands are expected. The aryl-alkyl ether stretch (Ar-O-C) from the methoxy group and ring ether will appear in the 1250-1270 cm⁻¹ region (asymmetric) and 1020-1050 cm⁻¹ region (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data for structural confirmation.

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would appear at m/z = 178 , corresponding to the molecular weight of C₁₀H₁₀O₃.

-

Key Fragmentation: The chromanone ring is prone to characteristic fragmentation pathways, most notably a retro-Diels-Alder (RDA) reaction, which would cleave the dihydropyranone ring. This provides structurally significant fragments that can confirm the core scaffold.

Figure 2: Plausible ESI-MS fragmentation pathway for this compound.

Synthesis Strategies and Methodologies

The synthesis of 4-chromanones is well-established, with several reliable routes available.[11] A particularly robust and efficient two-step method proceeds via a Michael addition followed by an acid-catalyzed intramolecular cyclization (a Houben-Hoesch type reaction).[12] This approach offers high yields and utilizes readily available starting materials.

Figure 3: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure adapted from established methodologies for chromanone synthesis.[12]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

-

Causality: This step constructs the C-C-C-O-Aryl backbone required for cyclization. The Michael addition is a conjugate addition of the phenoxide nucleophile (generated in situ) to the electron-deficient alkene of acrylonitrile. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (1.0 eq.), acrylonitrile (1.5 eq.), and anhydrous potassium carbonate (0.1 eq.).

-

Add tert-butanol as the solvent to achieve a concentration of ~1 M with respect to the phenol.

-

Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess acrylonitrile.

-

The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate, to yield the product as a clear oil.

-

Step 2: Intramolecular Cyclization to this compound

-

Causality: This is the key ring-forming step. A strong acid catalyst system (triflic acid and trifluoroacetic acid) is required to protonate the nitrile, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring. The reaction is directed ortho to the phenoxy group. Subsequent hydrolysis of the resulting imine intermediate during aqueous workup yields the desired ketone.

-

Procedure:

-

In a clean, dry flask under a nitrogen atmosphere, dissolve the 3-(3-methoxyphenoxy)propanenitrile (1.0 eq.) in trifluoroacetic acid (TFA, 5.0 eq.).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 eq.) dropwise via syringe. Caution: This addition is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Extract the aqueous mixture three times with dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to afford this compound as a solid.

-

Biological Significance and Drug Discovery Potential

While specific biological studies on this compound are limited, extensive research on closely related analogues provides a strong basis for predicting its potential applications.

-

Structure-Activity Relationship (SAR) Insights: The presence and position of methoxy groups on the chromanone scaffold are known to be critical determinants of biological activity.[13][14] For example, methoxy-substituted chromones and homoisoflavonoids (a related subclass) have demonstrated anti-adipogenesis, anti-inflammatory, and cytotoxic effects.[4][13] The 5-hydroxy-7-methoxy substitution pattern is found in compounds that can attenuate hepatic steatosis by modulating key metabolic pathways like AMPK and PPARα.[13] Furthermore, the presence of a hydroxyl group at the C-5 position has been identified as crucial for the cytotoxic activity of some chromone derivatives, suggesting that demethylation of this compound could be a strategy to unmask potent anticancer activity.[15]

-

Potential Therapeutic Applications:

-

Anticancer Research: Given the established anticancer properties of the chromanone scaffold, this compound represents a valuable intermediate for the synthesis of more complex derivatives targeting various cancer cell lines.[5]

-

Metabolic Disorders: The structural similarity to compounds known to affect lipid metabolism suggests that this molecule could be a starting point for developing agents to treat conditions like nonalcoholic fatty liver disease (NAFLD).[13][16]

-

Neurodegenerative Disease: Certain substituted chromanones have been developed as selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders.[17] The 5-methoxy substitution could be explored in this context.

-

Conclusion

This compound is a well-defined chemical entity with significant, albeit largely untapped, potential in the field of drug discovery. Its core structure is a validated pharmacophore, and its synthesis is achievable through robust and scalable chemical methods. This guide has provided the essential technical framework for its synthesis, characterization, and a rationale for its further investigation. Future research should focus on the empirical validation of its biological activity profile, exploring its efficacy in models of cancer, metabolic disease, and neurodegeneration. As a versatile chemical building block, this compound is poised to be a valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576) [hmdb.ca]

- 4. Concise synthesis of 5-methoxy-6-hydroxy-2-methylchromone-7-O- and 5-hydroxy-2-methylchromone-7-O-rutinosides. Investigation of their cytotoxic activities against several human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H10O3 | CID 15264348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 863309-86-8 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 6-Methoxy-4-Chromanone | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features [mdpi.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 5-Methoxy-4-Chromanone: A Technical Guide for Researchers

Introduction

5-Methoxy-4-Chromanone is a heterocyclic organic compound belonging to the chromanone family. The chromanone scaffold is a core structural motif in a wide array of natural products and synthetic molecules exhibiting significant biological activities. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for guiding the synthesis of its derivatives in drug discovery and development programs. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

The molecular structure of this compound, with the systematic numbering of its atoms, is depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide. The molecule has the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1].

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, and the methoxy group protons. The anticipated chemical shifts and coupling patterns are detailed in Table 1.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6, H-7, H-8 | 6.5 - 7.5 | m | Aromatic protons on the benzene ring. The specific shifts and multiplicities will depend on the coupling between them. H-7 is expected to be a triplet, while H-6 and H-8 would be doublets of doublets or triplets, influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. | |

| H-2 | ~ 4.5 | t | ~ 6-7 | Methylene protons adjacent to the ether oxygen (O1), appearing as a triplet due to coupling with the H-3 protons. |

| H-3 | ~ 2.8 | t | ~ 6-7 | Methylene protons alpha to the carbonyl group, appearing as a triplet due to coupling with the H-2 protons. These protons are deshielded by the adjacent carbonyl group. |

| -OCH₃ | ~ 3.9 | s | Protons of the methoxy group, appearing as a sharp singlet as there are no adjacent protons to couple with. |

Table 1: Predicted ¹H NMR data for this compound.

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The expected chemical shifts are summarized in Table 2.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~ 190 | Carbonyl carbon, highly deshielded. |

| C-5 | ~ 160 | Aromatic carbon attached to the methoxy group, deshielded by the oxygen atom. |

| C-8a | ~ 158 | Aromatic carbon attached to the ether oxygen (O1). |

| C-7 | ~ 135 | Aromatic CH carbon. |

| C-4a | ~ 115 | Quaternary aromatic carbon. |

| C-6, C-8 | 105 - 110 | Aromatic CH carbons, shielded by the ortho/para electron-donating groups. |

| C-2 | ~ 68 | Methylene carbon adjacent to the ether oxygen. |

| -OCH₃ | ~ 56 | Methoxy carbon. |

| C-3 | ~ 38 | Methylene carbon alpha to the carbonyl group. |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the ether linkages.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

IR Spectral Analysis

The key vibrational frequencies expected in the IR spectrum of this compound are listed in Table 3.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | ~ 1680 | Strong | Ketone (conjugated) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic C-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Methylene and Methoxy C-H |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Aromatic Ring |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong | Ar-O-C |

| C-O Stretch (Alkyl Ether) | 1150 - 1085 | Strong | R-O-R |

Table 3: Predicted IR absorption bands for this compound.

The carbonyl stretching frequency is particularly diagnostic. For a saturated six-membered ring ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is conjugated with the aromatic ring, which lowers the stretching frequency to approximately 1680 cm⁻¹[2]. The strong absorptions corresponding to the aryl and alkyl ether C-O stretching further confirm the presence of the methoxy group and the pyranone ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺• or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the chromanone scaffold.

-

Molecular Ion: For a compound with the formula C₁₀H₁₀O₃, the exact mass is 178.06299 g/mol [1]. Therefore, a prominent peak at m/z 178 is expected in the EI spectrum, or m/z 179 in the ESI positive ion mode.

-

Fragmentation Pattern: The chromanone ring is known to undergo characteristic fragmentation pathways, including retro-Diels-Alder (RDA) reactions and cleavage of the heterocyclic ring.

Figure 3: Potential fragmentation pathways for this compound in Mass Spectrometry.

A key fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 163. Another common fragmentation is the loss of carbon monoxide (CO) from the carbonyl group, leading to a fragment at m/z 150. Retro-Diels-Alder fragmentation of the dihydropyranone ring could lead to the loss of ethene (C₂H₄), also resulting in a fragment at m/z 150. Further fragmentation of these primary ions would lead to a characteristic fingerprint for the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The expected ¹H and ¹³C NMR chemical shifts and coupling constants allow for the complete assignment of the proton and carbon skeletons. The characteristic IR absorptions confirm the presence of the key functional groups, particularly the conjugated ketone and ether moieties. Finally, mass spectrometry provides the molecular weight and a fragmentation pattern that is diagnostic of the chromanone framework. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and materials science who are working with this important class of compounds.

References

Topic: 5-Methoxy-4-Chromanone: Natural Occurrence, Isolation, and Characterization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The chroman-4-one framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] 5-Methoxy-4-Chromanone, a specific derivative, holds significant interest due to its potential as a synthetic building block and its presence within a class of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of methoxylated chromanones, detailed methodologies for their isolation and purification, and analytical techniques for their characterization. By synthesizing field-proven protocols and explaining the rationale behind experimental choices, this document serves as an essential resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the Chromanone Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[2][4] Their rigid bicyclic structure serves as a versatile template for the design of therapeutic molecules, making them a focal point in the search for new drug leads.[2] The substitution pattern on the chromanone ring system dictates the molecule's biological activity. The methoxy group, as seen in this compound, is a key feature that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this compound, providing the technical details necessary to source and isolate it for further investigation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to developing effective isolation and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2,3-dihydrochromen-4-one | PubChem[5] |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[5] |

| Molecular Weight | 178.18 g/mol | PubChem[5] |

| CAS Number | 863309-86-8 | PubChem[5] |

| Appearance | White to almost white crystalline powder (Predicted) | Chem-Impex (for 6-methoxy isomer)[6] |

| Melting Point | 45 - 49 °C (for 6-methoxy isomer) | Chem-Impex (for 6-methoxy isomer)[6] |

| Boiling Point | 180 °C (for 6-methoxy isomer) | Chem-Impex (for 6-methoxy isomer)[6] |

| Calculated LogP | 1.3 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | ChemScene[7] |

Natural Sources of Methoxylated Chromanones

While this compound itself is not extensively documented as a direct isolate, numerous structurally related methoxylated chromanones have been identified from a variety of natural sources. These findings suggest that other plants and fungi may yet be discovered as sources of the target compound.

-

Plants:

-

Portulaca oleracea : A homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, was isolated from this plant, demonstrating the biosynthesis of the 5-methoxy chromanone core in the plant kingdom.[8]

-

Aquilaria spp. : This genus is a rich source of various chromone and chromanone derivatives, many of which are methoxylated.[2][4]

-

Ophiopogon japonicus : The complex homoisoflavanone 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4+ has been found in this species.[9]

-

-

Fungi:

-

Endophytic and fungicolous fungi, such as Epicoccum purpurascens , are known to produce a wide array of polyketides, including chromanone and isobenzofuran derivatives.[10] Fungal sources represent a promising but less explored avenue for discovering novel chromanones.

-

A General Framework for Isolation and Purification

The isolation of a target natural product is a systematic process that moves from a complex biological matrix to a pure, crystalline compound. The general workflow is adaptable based on the source material and the physicochemical properties of the target molecule.

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Protocol: Extraction

The goal of extraction is to efficiently transfer the target compounds from the solid source material into a liquid solvent. The choice of solvent is critical and is based on the polarity of this compound (moderately polar).

Protocol: Maceration Extraction

-

Preparation: Obtain the dried and powdered source material (e.g., leaves, stems, or fungal biomass). A fine powder increases the surface area for extraction.

-

Solvent Selection: Use a mid-polarity solvent like methanol or ethanol. A common practice involves sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by the main extraction with methanol.

-

Maceration:

-

Submerge the powdered material in methanol (e.g., 1:10 w/v ratio) in a large, sealed container.

-

Stir or agitate the mixture at room temperature for 24-48 hours. This allows the solvent to penetrate the cell walls and dissolve the target compounds.

-

Repeat the process 2-3 times with fresh solvent to ensure exhaustive extraction.[11]

-

-

Filtration & Concentration:

-

Filter the combined methanolic solutions through filter paper (e.g., Whatman No. 1) to remove solid plant/fungal debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C. This is crucial to prevent thermal degradation of the compounds. The result is a viscous crude extract.

-

Step-by-Step Protocol: Solvent Partitioning

This technique, also known as liquid-liquid extraction, separates the crude extract into fractions based on differing solubilities in two immiscible liquid phases. This step enriches the fraction containing the target compound.

Protocol: Fractionation by Polarity

-

Initial Suspension: Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Hexane Partition:

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of n-hexane. Shake vigorously and allow the layers to separate.

-

The upper hexane layer will contain highly non-polar compounds (e.g., fats, sterols). Drain the lower aqueous methanol layer.

-

Repeat the hexane wash 2-3 times. Discard the hexane fractions (unless non-polar compounds are also of interest).

-

-

Ethyl Acetate/Dichloromethane Partition:

-

To the remaining aqueous methanol layer, add an equal volume of a medium-polarity solvent like ethyl acetate or dichloromethane (DCM).[8][12] this compound, being moderately polar, is expected to partition into this layer.

-

Shake, separate, and collect the ethyl acetate/DCM layer. Repeat this extraction 3-4 times to maximize recovery.

-

-

Concentration: Combine the ethyl acetate/DCM fractions, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure to yield a semi-purified, enriched fraction.

Step-by-Step Protocol: Chromatographic Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.

Protocol 1: Silica Gel Column Chromatography (Primary Purification)

-

Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the semi-purified fraction from step 4.2 in a minimal amount of solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" method typically results in better separation than direct liquid loading.

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). This is known as gradient elution.[13]

-

The rationale is that non-polar compounds will elute first, followed by compounds of increasing polarity.

-

-

Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent).

-

Pooling: Combine the fractions that contain the target compound (identified by its unique Rf value on TLC) and concentrate them.

Protocol 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity compounds for bioassays or structural analysis, reversed-phase HPLC is the method of choice.

-

System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid or acetic acid to improve peak shape) and Solvent B (e.g., methanol or acetonitrile).[8][14]

-

Method Development:

-

Dissolve the pooled, concentrated fraction from the column chromatography step in the mobile phase.

-

Perform an analytical run first to optimize the separation. A typical gradient might be: 0-20 min, 40% to 80% B; 20-25 min, 80% to 100% B; 25-30 min, hold at 100% B.

-

The flow rate for a semi-preparative column is typically higher, around 3-5 mL/min.

-

-

Purification Run: Inject the sample and collect the peak corresponding to this compound based on the retention time determined in the analytical run.

-

Post-Purification: Remove the HPLC solvent from the collected fraction via rotary evaporation or lyophilization to yield the pure compound.

Structural Elucidation and Purity Assessment

Once isolated, the compound's identity and purity must be rigorously confirmed using a combination of spectroscopic methods.

| Technique | Purpose | Expected Data for this compound |

| ¹H NMR | Determines the number and environment of protons. | Aromatic protons, two methylene group signals (-CH₂-CH₂-), and a singlet for the methoxy group (-OCH₃).[15] |

| ¹³C NMR | Determines the number and environment of carbon atoms. | Signals for carbonyl carbon (C=O), aromatic carbons, methylene carbons, and the methoxy carbon.[15] |

| Mass Spectrometry (MS) | Determines the exact molecular weight. | A molecular ion peak [M+H]⁺ at m/z 179.06.[5] |

| Infrared (IR) | Identifies key functional groups. | Characteristic absorption bands for a carbonyl group (C=O, ~1680 cm⁻¹) and C-O ether linkages.[15] |

| Melting Point | A sharp melting point indicates high purity. | N/A (Data for isomer is 45-49°C)[6] |

Synthetic Strategies: An Alternative Pathway

While this guide focuses on natural isolation, it is valuable for researchers to be aware of synthetic routes. Synthesis offers an alternative when natural sources are scarce or isolation is low-yielding. 4-Chromanones are commonly synthesized via intramolecular cyclization reactions.

Caption: A representative synthetic pathway to the 4-chromanone core.

Several methods exist, including the efficient one-step synthesis from 2'-hydroxyacetophenones and aldehydes using microwave irradiation, which facilitates a base-mediated aldol condensation followed by cyclization.[16][17]

Conclusion

This compound represents a molecule of significant interest at the intersection of natural product chemistry and medicinal drug discovery. While direct isolation from nature requires further exploration, the established methodologies for related methoxylated chromanones provide a robust and reliable blueprint for its successful isolation. This guide has outlined a comprehensive, step-by-step approach, from initial extraction and fractionation to high-resolution chromatographic purification and spectroscopic characterization. By grounding these protocols in established scientific principles, this document empowers researchers to confidently pursue the isolation of this compound and unlock its potential for future therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H10O3 | CID 15264348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. NP-MRD: Showing NP-Card for 5,7-dihydroxy-8-methoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4+ (NP0030688) [np-mrd.org]

- 10. researchgate.net [researchgate.net]

- 11. JSM Central || Article Info [jsmcentral.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Biological Versatility of 5-Methoxy-4-Chromanone: A Technical Guide for Drug Discovery Professionals

Introduction: The Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman-4-one framework is a prominent heterocyclic scaffold found in a multitude of naturally occurring and synthetic compounds.[1] This structural motif is a key component of various flavonoids, which are well-regarded for their diverse pharmacological activities.[2] The inherent biological relevance of the chromanone core has established it as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1] The substitution pattern on the chromanone ring system plays a crucial role in defining the specific biological effects of its derivatives.[3] Among these, the 5-methoxy substitution has been identified as a key feature in several biologically active molecules, influencing their anticancer, antioxidant, and anti-inflammatory properties.[4][5] This technical guide provides an in-depth exploration of the biological activities associated with 5-Methoxy-4-Chromanone, offering insights into its potential mechanisms of action and providing detailed protocols for its evaluation.

Physicochemical Properties of this compound

This compound, with the chemical formula C10H10O3, is a solid, organic compound.[6] Its molecular weight is 178.18 g/mol .[6] The presence of the methoxy group at the 5-position influences the molecule's polarity and lipophilicity, which in turn can affect its membrane permeability and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C10H10O3 | PubChem[6] |

| Molecular Weight | 178.18 g/mol | PubChem[6] |

| XLogP3 | 1.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

Synthesis of this compound

The synthesis of 4-chromanones can be achieved through various established methods. A common approach involves the intramolecular cyclization of 2'-hydroxyacetophenone derivatives. For the synthesis of this compound, a suitable starting material would be 2'-hydroxy-6'-methoxyacetophenone. The general synthetic procedure can be adapted from established protocols for chromanone synthesis.[7][8]

A general synthetic route involves the base-mediated aldol condensation of the appropriate 2'-hydroxyacetophenone with an aldehyde, often facilitated by microwave irradiation to enhance reaction rates and yields.[7]

Potential Biological Activities and Mechanisms of Action

While direct and extensive studies on the unsubstituted this compound are limited, a significant body of research on its derivatives provides a strong basis for inferring its potential biological activities. The chroman-4-one scaffold is known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1]

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory properties. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, a homoisoflavonoid, has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[9] The proposed mechanism involves the downregulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9][10] Furthermore, this derivative was found to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10]

Proposed Anti-inflammatory Signaling Pathway of this compound Derivatives

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Metabolic Regulation and Lipid-Lowering Effects

A derivative, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate hepatic steatosis by activating AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways in HepG2 cells.[11] HMC was found to decrease lipid accumulation and triglyceride content.[11] The activation of AMPK and PPARα leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation.[11] Specifically, HMC was observed to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD-1), while upregulating carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[11]

Proposed Metabolic Regulatory Pathway of this compound Derivatives

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H10O3 | CID 15264348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Potential therapeutic targets of 5-Methoxy-4-Chromanone

An In-Depth Technical Guide to the Therapeutic Potential of the 5-Methoxy-4-Chromanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-chromanone core is a privileged heterocyclic scaffold that serves as a foundational structure for a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2][3] The introduction of a methoxy group at the 5-position, creating the this compound framework, significantly influences the molecule's physicochemical properties and pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of compounds derived from the this compound scaffold. We will delve into the mechanistic underpinnings of their anti-inflammatory, metabolic-modulatory, anti-cancer, and neuroprotective effects. Furthermore, this guide will present detailed experimental protocols and workflows for the investigation and validation of these therapeutic targets, offering a practical resource for researchers in drug discovery and development.

The 4-Chromanone Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-one skeleton, characterized by a fused benzene and dihydropyran ring, is a prominent feature in a variety of natural products, including flavonoids and isoflavonoids.[3] This structural motif is recognized for its broad spectrum of pharmacological activities, which include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4] The lipophilic nature of the chromanone core facilitates passage across cellular membranes, a desirable characteristic for drug candidates.[4] The versatility of the chromanone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The focus of this guide, the 5-methoxy substitution, is a key modification that has been shown to enhance the therapeutic potential of this scaffold in several disease models.

Therapeutic Area: Inflammation and Autoimmune Disorders

Derivatives of the this compound scaffold have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways.

Key Molecular Targets in Inflammation

-

Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. Certain methoxy-flavone derivatives have been shown to inhibit both COX-2 and 5-LOX activities.[5]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in the pathogenesis of numerous inflammatory diseases. Inhibition of TNF-α production is a key mechanism of action for several anti-inflammatory chromanone derivatives.[5]

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a convergent point for the anti-inflammatory effects of many chromanone compounds.[5][6]

-

Inducible Nitric Oxide Synthase (iNOS) and Prostaglandin E2 (PGE2): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator, while PGE2 is a pro-inflammatory prostaglandin. Suppression of iNOS and COX-2 expression leads to reduced NO and PGE2 production.[6][7]

Signaling Pathway: The NF-κB Inflammatory Cascade

The diagram below illustrates the central role of NF-κB in inflammation and the points of intervention for this compound derivatives.

Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.

Experimental Protocol: NF-κB Reporter Assay

This protocol outlines a luciferase-based reporter assay to quantify the inhibitory effect of a test compound on NF-κB activation in macrophage-like cells.

-

Cell Culture and Transfection:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound derivative or vehicle control.

-

Pre-incubate for 1 hour.

-

Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value of the test compound.

-

Therapeutic Area: Metabolic Diseases

Certain homoisoflavonoid derivatives of this compound have emerged as promising agents for the management of metabolic disorders such as hepatic steatosis (fatty liver disease).

Key Molecular Targets in Metabolic Regulation

-

AMP-activated Protein Kinase (AMPK): A master regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like lipid synthesis).

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a critical role in fatty acid metabolism, particularly in the liver. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[8]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that controls the expression of genes involved in lipogenesis. Inhibition of SREBP-1c reduces the synthesis of fatty acids and triglycerides.[8]

Signaling Pathway: AMPK and PPARα in Hepatic Lipid Metabolism

The following diagram illustrates how this compound derivatives can ameliorate hepatic steatosis by modulating the AMPK and PPARα pathways.

Caption: Modulation of hepatic lipid metabolism by this compound derivatives via AMPK and PPARα pathways.

Experimental Protocol: Western Blot Analysis of Key Metabolic Proteins

This protocol describes the detection and quantification of key proteins in the AMPK and PPARα pathways in HepG2 cells treated with a this compound derivative.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in a suitable medium.

-

Induce hepatic steatosis by treating the cells with a mixture of free fatty acids (e.g., oleate and palmitate).

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, FAS, PPARα, CPT1, ACOX1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Therapeutic Area: Oncology

The this compound scaffold has been investigated for its anti-cancer properties, with derivatives showing efficacy in various cancer cell lines.

Key Molecular Targets in Cancer

-

Apoptosis Pathways: Induction of apoptosis is a key mechanism for many anti-cancer drugs. Chromanone derivatives have been shown to induce apoptosis in breast cancer cells.[9]

-

Cell Cycle Regulation: Dysregulation of the cell cycle is a hallmark of cancer. Some chromanone derivatives can cause cell cycle arrest, preventing cancer cell proliferation.[9]

-

Akt Signaling Pathway: The Akt pathway is a critical signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. Inhibition of Akt is a potential anti-cancer strategy.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of the compound.

-

Therapeutic Area: Neurodegenerative Diseases

The antioxidant and signaling-modulatory properties of this compound derivatives make them interesting candidates for the treatment of neurodegenerative disorders.

Key Molecular Targets in Neuroprotection

-

Oxidative Stress Pathways: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The free radical scavenging ability of chromanone derivatives can mitigate this damage.[10][11]

-

Excitotoxicity: Excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to excitotoxic neuronal death. Some chromanone derivatives can inhibit this process.[10]

-

ERK-CREB Signaling Pathway: The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal survival, synaptic plasticity, and memory. Enhancement of this pathway can be neuroprotective.[10][11]

-

GABAA Receptors: Modulation of the GABAergic system can impact cognitive function. Some oroxylin A derivatives, which share the chromone core, act as GABAA receptor antagonists and have shown pro-cognitive effects.[12]

Signaling Pathway: The ERK-CREB Neuroprotective Cascade

The diagram below depicts the ERK-CREB signaling pathway and its positive modulation by certain this compound derivatives.

Caption: Enhancement of the ERK-CREB neuroprotective signaling pathway by this compound derivatives.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chromanones can be achieved through various methods, including the intramolecular cyclization of 2'-hydroxychalcones or the reaction of 2'-hydroxyacetophenones with aldehydes.[13][14] Structure-activity relationship studies on chromanone derivatives have revealed key insights. For instance, the presence and position of hydroxyl and methoxy groups on both the chromanone ring and any phenyl substituents significantly impact their biological activity.[15][16] The development of potent and selective inhibitors often involves the strategic modification of these functional groups to optimize interactions with the target protein.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics for a range of diseases. Its derivatives have demonstrated significant activity against key targets in inflammation, metabolic disorders, cancer, and neurodegeneration. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the precise molecular mechanisms of action and in vivo efficacy studies in relevant animal models will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one, an oroxylin A derivative, against memory impairment and sensorimotor gating deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

An In-Depth Technical Guide to the In Silico Elucidation of 5-Methoxy-4-Chromanone Interactions

Executive Summary

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2] 5-Methoxy-4-Chromanone, a specific derivative, presents a compelling subject for computational investigation to unlock its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causal reasoning behind critical methodological choices. We will navigate the complete computational workflow, from initial target identification and molecular docking to the dynamic analysis of protein-ligand stability through molecular dynamics (MD) simulations and the crucial prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each stage is detailed with self-validating protocols, authoritative citations, and data visualization to ensure scientific integrity and practical applicability.

Section 1: Foundational Concepts

The Therapeutic Potential of Chromanones: A Privileged Scaffold

Chromanones (2,3-dihydro-1-benzopyran-4-ones) and their unsaturated counterparts, chromones, are heterocyclic compounds widely distributed in the plant kingdom.[1] This structural class is not merely of academic interest; it is a cornerstone of many flavonoids and is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The rigid bicyclic framework of the chromanone core serves as an excellent template for designing therapeutic molecules, allowing for diverse substitutions that can fine-tune its interaction with biological targets.[2]

Focus Molecule: this compound

Our subject, this compound, is a specific derivative whose potential is yet to be fully explored. Understanding its fundamental properties is the first step in any computational analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| IUPAC Name | 5-methoxy-2,3-dihydrochromen-4-one | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

A summary of key physicochemical properties of this compound.

The presence of a methoxy group can significantly influence the molecule's electronic properties and its ability to form specific interactions within a protein binding pocket.

The Rationale for In Silico Modeling in Drug Discovery

Before committing to costly and time-consuming laboratory synthesis and testing, in silico modeling provides a powerful platform for initial screening and hypothesis generation. This computational approach allows us to predict how a molecule will behave at a target, assess its "drug-likeness," and identify potential liabilities early in the discovery pipeline.[5][6] By simulating molecular interactions, we can prioritize the most promising candidates, saving significant time and resources.[6]

Section 2: The In Silico Workflow: A Strategic Overview

A robust in silico investigation follows a logical progression from broad screening to detailed dynamic analysis. This workflow ensures that each subsequent step is built upon a solid foundation of data, providing a comprehensive profile of the molecule's potential.

Caption: High-level overview of the in silico drug discovery workflow.

Section 3: Stage 1 - Target Identification and Preparation

Hypothesis-Driven Target Selection

The selection of a biological target is not arbitrary; it is guided by existing knowledge. Chromanone derivatives have been investigated for a range of activities, including potential interactions with opioid receptors and roles as anti-diabetic agents.[3][7][8] For this guide, we will hypothesize a role in modulating a key signaling protein, such as a protein kinase, which is a common target class for small molecules. The Protein Data Bank (PDB) is the primary repository for macromolecular structures and our starting point for acquiring a target.[9]

Protocol: Receptor Preparation

The raw data from the PDB is not immediately ready for simulation. It must be carefully prepared to create a chemically accurate representation.

Objective: To clean a raw PDB file, add missing atoms, and assign correct charges for docking. Tools: AutoDock Tools, PyMOL, or UCSF Chimera.

Step-by-Step Methodology:

-

Obtain Structure: Download the desired protein structure from the --INVALID-LINK-- database (e.g., PDB ID: 2BXA for Human Serum Albumin as an illustrative target).[10]

-

Initial Cleaning: Open the PDB file in a molecular viewer. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[11]

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use the software's tools to add hydrogens, ensuring that the ionization states of acidic and basic residues (like Histidine) are appropriate for a physiological pH (~7.4).

-

Assign Charges: Compute and assign partial atomic charges. For proteins, standard force fields like Gasteiger charges are commonly used in docking preparations.

-

Save as PDBQT: For use with AutoDock Vina, the final step is to save the prepared receptor in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

Section 4: Stage 2 - Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[12][13] It uses search algorithms to explore possible conformations and scoring functions to rank them.[12]

Protocol: Ligand and Docking Simulation

Objective: To prepare the this compound ligand and perform a docking simulation against the prepared receptor. Tools: AutoDock Tools, AutoDock Vina.

Caption: Step-by-step workflow for a molecular docking experiment.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (e.g., from the PubChem database).

-

Load the structure into AutoDock Tools. The software will automatically detect rotatable bonds.

-

Assign Gasteiger charges and merge non-polar hydrogens.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Load both the prepared receptor and ligand PDBQT files into AutoDock Tools.

-

Define a 3D grid box that encompasses the entire binding site of interest. The dimensions should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[11]

-

-

Run AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

-

Execute the Vina simulation from the command line.[13]

-

-

Analysis of Results:

-

Vina will output a file containing several binding poses, ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.

-

Visualize the top-ranked poses in PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein.

-

Data Interpretation: Hypothetical Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | TYR 151, LEU 289, SER 190 |

| 2 | -8.2 | TYR 151, VAL 295, SER 190 |

| 3 | -7.9 | PHE 293, LEU 289, ALA 194 |

Hypothetical docking results for this compound against a target kinase.

Section 5: Stage 3 - Elucidating Dynamic Interactions with MD Simulation

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of a solvent environment. Molecular dynamics (MD) simulations address this by modeling the atomistic movements of the system over time, providing deeper insights into the stability and dynamics of the protein-ligand complex.[14][15]

Causality in Setup: Force Fields and Water Models

The accuracy of an MD simulation is fundamentally dependent on the quality of its force field—a set of parameters that defines the potential energy of the system.[15]

-

Expertise & Experience: For protein-ligand complexes, force fields like CHARMM36 or AMBER are industry standards because they have been extensively parameterized and validated against experimental data. The choice between them can depend on the specific nature of the system and available ligand parameters. For this guide, we select CHARMM36 due to its robustness for a wide range of biomolecules.[10] The ligand itself requires its own parameters, which can often be generated using servers like the CGenFF (CHARMM General Force Field).

-

Trustworthiness: The system is solvated using a water model, such as TIP3P , to mimic physiological conditions. This is a critical step because water molecules can play a direct role in mediating protein-ligand interactions. Explicitly modeling the solvent ensures the simulation is a more realistic and self-validating system.

Protocol: MD Simulation of the Protein-Ligand Complex

Objective: To assess the stability of the top-ranked docked pose of this compound within the target's binding site over time. Tools: GROMACS, VMD for visualization.

Caption: The sequential workflow for a GROMACS MD simulation.

Step-by-Step Methodology:

-

System Building: Start with the best pose from docking. Use GROMACS tools to generate the protein and ligand topology files using the chosen force field (e.g., CHARMM36).[10]

-

Solvation and Ionization: Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the edge) and fill it with the chosen water model (e.g., TIP3P).[10] Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes.

-

Equilibration: Conduct a two-phase equilibration.[10]

-

NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained, allowing the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure, Temperature): Apply constant pressure to bring the system to the correct density. The restraints on the protein can be gradually released during this phase.

-

-

Production Run: Perform the final production MD simulation for a duration sufficient to observe the system's stability (e.g., 100 nanoseconds).

-

Trajectory Analysis: Analyze the resulting trajectory to calculate key metrics.[15]

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the starting structure. A stable, plateauing RMSD suggests the complex is not drifting apart.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions.

-

Section 6: Stage 4 - Predicting "Drug-Likeness" with ADMET Modeling

A compound can bind perfectly to its target but still fail as a drug if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[16] In silico ADMET prediction provides an early assessment of these crucial pharmacokinetic properties.[5][17][18]

Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET properties of this compound using computational models. Tools: SwissADME, pkCSM, or other ADMET prediction web servers.

Step-by-Step Methodology:

-

Obtain SMILES String: Convert the structure of this compound into a SMILES (Simplified Molecular-Input Line-Entry System) string. This can be done using PubChem or other chemistry software.

-

Submit to Server: Input the SMILES string into the chosen web server (e.g., SwissADME).

-

Analyze Output: The server will return a comprehensive report of predicted properties.

-

Synthesize Data: Consolidate the key predictions into a summary table for easy evaluation.

Data Presentation: Predicted ADMET Properties

| Property | Prediction | Interpretation / Guideline |

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10) |

| GI Absorption | High | The compound is likely well-absorbed from the gut. |

| BBB Permeant | Yes | The compound may be able to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Predicted ADMET profile for this compound based on common in silico models.

Section 7: Synthesis and Conclusion

This guide has outlined a comprehensive in silico workflow for evaluating the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can construct a holistic profile of the molecule.

-

Docking suggested a strong binding affinity for our hypothetical kinase target, identifying key residues for interaction.

-

MD simulations would (hypothetically) confirm that this interaction is stable over time in a dynamic, solvated environment, with the ligand maintaining key hydrogen bonds in the binding pocket.

-

ADMET analysis predicted that this compound possesses favorable drug-like properties, with good absorption and a low risk of common toxicities.

Limitations and Future Directions: It is imperative to recognize that in silico models are predictive, not definitive. The insights generated here form a strong, data-driven hypothesis that must be validated through experimental work. The next logical steps would be in vitro enzyme inhibition assays to confirm the interaction with the target protein and cell-based assays to evaluate its biological effect. This computational framework, however, ensures that such resource-intensive experimental validation is undertaken with the highest possible probability of success.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. office2.jmbfs.org [office2.jmbfs.org]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. KBbox: Methods [kbbox.h-its.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. fiveable.me [fiveable.me]

- 17. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 18. aurlide.fi [aurlide.fi]

A Technical Guide to 5-Methoxy-4-Chromanone: Synthesis, Properties, and Applications

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic compounds. As a core component of flavonoids like flavanones and isoflavones, this moiety is associated with a broad spectrum of biological activities. The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their chemical properties and pharmacological profiles. This structural nuance imparts a higher degree of flexibility and three-dimensionality, making chromanones attractive templates for drug discovery. Research has highlighted their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.